Bis(7,7-dimethyloctanoyloxy)tin
Description
Bis(7,7-dimethyloctanoyloxy)tin, also referred to by its IUPAC name [dibutyl(7,7-dimethyloctanoyloxy)stannyl] 7,7-dimethyloctanoate (as per the closest structural analog in available literature), is an organotin compound with the molecular formula C₂₈H₅₆O₄Sn and a molecular mass of 576.32 g/mol . This compound features two 7,7-dimethyloctanoyloxy groups bonded to a central tin atom, along with two butyl substituents. Key physicochemical properties include:
- 22 rotatable bonds, indicating significant molecular flexibility.
- A topological polar surface area (TPSA) of 52.6 Ų, suggesting moderate polarity.
- 4 hydrogen bond acceptors, which may influence solubility and reactivity.
- A high complexity value of 483, reflecting its branched and sterically hindered structure .
Properties
Molecular Formula |
C20H38O4Sn |
|---|---|
Molecular Weight |
461.2 g/mol |
IUPAC Name |
bis(7,7-dimethyloctanoyloxy)tin |
InChI |
InChI=1S/2C10H20O2.Sn/c2*1-10(2,3)8-6-4-5-7-9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2 |
InChI Key |
SROUPOMLWHGKPN-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)CCCCCC(=O)O[Sn]OC(=O)CCCCCC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Bis(7,7-dimethyloctanoyloxy)tin typically involves the reaction of dimethyltin dichloride with 7,7-dimethyloctanoic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like toluene or dichloromethane .
Industrial production methods for organotin compounds often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Bis(7,7-dimethyloctanoyloxy)tin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides, which are useful in catalysis and materials science.
Reduction: Reduction reactions can convert the tin(IV) center to tin(II), altering the compound’s reactivity and applications.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(7,7-dimethyloctanoyloxy)tin has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and esterification.
Biology: Organotin compounds have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential of organotin compounds in drug development, particularly for their ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of Bis(7,7-dimethyloctanoyloxy)tin involves its interaction with various molecular targets. The tin center can coordinate with different ligands, altering the compound’s reactivity and biological activity. In biological systems, organotin compounds can interact with enzymes and proteins, potentially inhibiting their function or altering their activity .
Comparison with Similar Compounds
This compound vs. Di-N-butyl Dineodecanoate Tin
The compound described in , Di-N-butyl dineodecanoate tin, shares the same molecular formula (C₂₈H₅₆O₄Sn) and substituent types (butyl and 7,7-dimethyloctanoyloxy groups) as this compound. The presence of bulky 7,7-dimethyloctanoyloxy groups likely enhances thermal stability compared to simpler organotin derivatives, making it suitable for high-temperature industrial processes .
Comparison with Tributyl Tin (TBT) and Trioctyl Tin
Tributyl tin (CAS 688-73-3) and trioctyl tin (CAS 869-59-0) are smaller organotin compounds with fewer carbon chains. TBT’s high toxicity led to global restrictions under the International Maritime Organization, whereas this compound’s larger, branched structure may reduce bioavailability and environmental persistence . The latter’s higher molecular weight and polar surface area could also improve compatibility with polymeric matrices, unlike TBT’s biocidal activity.
Comparison with Triphenyl Tin
Triphenyl tin (CAS 892-20-6) incorporates aromatic phenyl groups, conferring photostability and antifungal properties. In contrast, this compound’s aliphatic substituents may prioritize hydrolytic stability over UV resistance, directing its use toward non-agricultural applications like PVC stabilization .
Research Findings and Data Gaps
While the provided evidence lacks explicit data on this compound’s applications, its structural analogs suggest plausible uses:
- Polymer Stabilization : Bulky substituents may mitigate thermal degradation in plastics.
- Catalysis : Tin’s Lewis acidity could facilitate esterification or transesterification reactions.
Further research is needed to validate these hypotheses and assess environmental or health impacts, particularly given the regulatory scrutiny of organotin compounds .
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